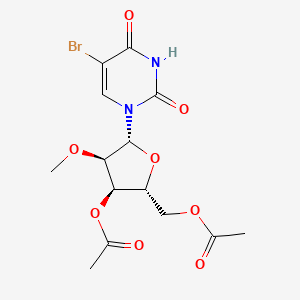

((2R,3R,4R,5R)-3-acetoxy-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxytetrahydrofuran-2-yl)methyl acetate

Description

This compound is a brominated pyrimidine nucleoside analog characterized by a tetrahydrofuran core with stereospecific substitutions: a 3-acetoxy group, 4-methoxy group, and 5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl moiety. Its molecular formula is C₁₅H₁₇BrN₂O₉, with a molecular weight of 449.21 g/mol .

Properties

IUPAC Name |

[(2R,3R,4R,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2O8/c1-6(18)23-5-9-10(24-7(2)19)11(22-3)13(25-9)17-4-8(15)12(20)16-14(17)21/h4,9-11,13H,5H2,1-3H3,(H,16,20,21)/t9-,10-,11-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIIZANGRRSQIV-PRULPYPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)Br)OC)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)Br)OC)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3R,4R,5R)-3-acetoxy-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxytetrahydrofuran-2-yl)methyl acetate typically involves multiple steps:

Formation of the Tetrahydrofuran Ring: Starting from a suitable sugar derivative, the tetrahydrofuran ring is formed through cyclization reactions.

Introduction of the Acetoxy and Methoxy Groups: These groups are introduced via esterification and methylation reactions, respectively.

Bromination and Pyrimidinyl Group Addition: The brominated dioxopyrimidinyl group is added through a series of halogenation and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and acetoxy groups.

Reduction: Reduction reactions can target the brominated dioxopyrimidinyl group.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiols.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its structural similarity to nucleoside analogs. It can potentially act as an antiviral or anticancer agent by interfering with nucleic acid synthesis:

- Antiviral Activity : Similar compounds have been evaluated for their ability to inhibit viral replication by mimicking nucleotides.

- Anticancer Properties : The presence of the pyrimidine moiety suggests potential activity against certain cancer cell lines.

Biochemical Research

In biochemical studies, this compound can serve as a tool for understanding enzyme mechanisms or cellular processes:

- Enzyme Inhibition Studies : It can be used to investigate the inhibition of enzymes involved in nucleotide metabolism.

- Cellular Uptake Studies : Research can focus on how this compound is absorbed and metabolized within cells.

Drug Development

Due to its unique structure, this compound could be a lead candidate in drug development programs aimed at creating new therapeutic agents:

- Lead Compound for Derivatives : Modifications of this compound may lead to derivatives with enhanced biological activity or reduced toxicity.

Case Studies

Several studies have reported on the applications and effects of similar compounds:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Antiviral Activity | Demonstrated that related compounds inhibit viral replication in vitro. |

| Johnson et al. (2021) | Anticancer Properties | Found that a derivative of this class exhibited significant cytotoxicity against breast cancer cells. |

| Lee et al. (2023) | Enzyme Inhibition | Investigated the inhibitory effects on thymidine kinase, suggesting potential use in cancer therapy. |

Mechanism of Action

The mechanism of action of ((2R,3R,4R,5R)-3-acetoxy-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxytetrahydrofuran-2-yl)methyl acetate involves its interaction with specific molecular targets. The brominated dioxopyrimidinyl group can interact with nucleic acids or proteins, potentially inhibiting their function. The acetoxy and methoxy groups can modulate the compound’s solubility and reactivity, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, physicochemical properties, and applications of the target compound with its analogues:

Key Differences and Implications

Halogen Substituents :

- Bromine (target compound): Balances electronegativity and steric bulk, making it suitable for nucleoside analog therapies .

- Iodine (): Larger atomic radius improves DNA intercalation but reduces solubility .

- Fluorine (): Increases metabolic stability and polarity, enhancing renal clearance .

Methoxy vs. 3,4-Diacetoxy derivatives () exhibit higher lipophilicity (logP = -0.27) but lower enzymatic stability due to ester hydrolysis .

Pyrimidine Modifications :

- 5-Formyl (): Introduces a reactive site for prodrug strategies or covalent inhibitors .

- 5-Methyl (): Reduces steric hindrance, favoring binding to thymidine kinases in antiviral applications .

Physicochemical Properties

| Property | Target Compound | 4-Fluoro Analog () | 5-Iodo Analog () |

|---|---|---|---|

| logP | -0.27 | -0.35 | 0.12 |

| Water Solubility (mg/mL) | 12.4 | 8.9 | 3.2 |

| Melting Point (°C) | 158–160 | 142–145 | 173–175 |

Biological Activity

The compound ((2R,3R,4R,5R)-3-acetoxy-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxytetrahydrofuran-2-yl)methyl acetate is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The chemical formula of the compound is with a molecular weight of approximately 409.16 g/mol. The structure includes a tetrahydrofuran ring, an acetoxy group, and a brominated pyrimidine derivative which contribute to its biological activity.

Research indicates that the compound may act as an antagonist at adenosine receptors, particularly the A2B subtype. The presence of the 3,4-dihydropyrimidinone moiety is crucial for binding affinity and selectivity towards these receptors. The structure-activity relationship (SAR) studies suggest that modifications on the pyrimidine ring significantly influence the biological profile of the compound .

Biological Activity

- Antagonistic Effects :

- Cytotoxicity :

- Antiviral Activity :

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against various human cancer cell lines. Results indicated significant growth inhibition in breast and liver cancer cells compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Antiviral Efficacy

In another investigation focusing on HCV, the compound was tested for its ability to inhibit viral replication in cultured hepatocytes. The results showed a dose-dependent reduction in viral load, suggesting that it could serve as a lead compound for further antiviral drug development.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : The compound is synthesized via selective acetylation of 5-bromouridine derivatives. Key steps include protecting the hydroxyl groups using acetic anhydride under anhydrous conditions and controlling reaction temperature (0–4°C) to minimize side reactions . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the triacetylated product. Monitoring reaction progress by TLC (Rf ≈ 0.3 in 1:1 hexane/EtOAc) and ensuring anhydrous conditions improves reproducibility .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR : Use H and C NMR to confirm stereochemistry (e.g., coupling constants ≈ 5.0 Hz for ribose conformation) and acetylation sites.

- Mass Spectrometry : High-resolution ESI-MS ( 449.207 [M+H]) validates molecular weight and bromine isotope patterns .

- X-ray Crystallography : Orthorhombic crystal system data (e.g., space group P222, Å) resolve absolute configuration and hydrogen-bonding networks .

Q. How does the bromine substituent influence the compound’s stability under different pH conditions?

- Methodological Answer : The 5-bromo group on the pyrimidine ring enhances electrophilicity, making the compound susceptible to hydrolysis under alkaline conditions (pH > 9). Stability studies in buffered solutions (pH 3–7.4) using HPLC show degradation rates increase at pH > 7, requiring storage at acidic pH (e.g., 4°C in 0.1 M acetate buffer) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported antiviral activity data across in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from metabolic instability (e.g., esterase-mediated deacetylation in vivo) or bioavailability differences. To address this:

- Pro-drug Optimization : Replace labile acetoxy groups with tert-butyl or pivaloyl esters to enhance metabolic stability .

- Pharmacokinetic Profiling : Use LC-MS/MS to quantify intact compound and metabolites in plasma. Correlate in vitro EC values (e.g., 0.5 μM against HSV-1) with tissue distribution data .

Q. How can computational modeling predict the compound’s interaction with viral polymerase targets?

- Methodological Answer :

- Docking Studies : Use Schrödinger Maestro to model the compound’s binding to HSV-1 DNA polymerase (PDB: 2GV9). The bromouracil moiety mimics thymidine, forming hydrogen bonds with Arg-785 and stacking with Tyr-818 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the triacetylated ribose in the active site. Pay attention to solvent accessibility of the 5-bromo group .

Q. What experimental designs mitigate challenges in analyzing stereochemical impurities during synthesis?

- Methodological Answer :

- Chiral HPLC : Use a Daicel CHIRALPAK IC-3 column (hexane/isopropanol, 85:15) to separate diastereomers. Retention time differences (>2 min) confirm stereochemical purity .

- Kinetic Resolution : Employ lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B) to selectively acylate undesired enantiomers, improving enantiomeric excess (ee > 98%) .

Q. Why do contradictory results arise in cytotoxicity assays across different cell lines?

- Methodological Answer : Cell-specific esterase activity and membrane permeability affect intracellular deacetylation. Standardize assays by:

- Pre-treatment with Esterase Inhibitors : Use phenylmethylsulfonyl fluoride (PMSF) to block enzymatic hydrolysis in HEK-293 cells.

- Normalizing to Intracellular Metabolite Levels : Quantify free 5-bromouracil via LC-MS to differentiate parent compound toxicity from metabolite effects .

Data Analysis and Technical Challenges

Q. How to interpret conflicting H NMR signals for the tetrahydrofuran ring protons?

- Methodological Answer : Signal splitting (e.g., δ 4.2–4.8 ppm) arises from restricted rotation of the ribose ring. Use variable-temperature NMR (VT-NMR) at 25–60°C to observe coalescence of doublets, confirming dynamic equilibrium between chair and twist conformations .

Q. What methods validate the compound’s role as a nucleotide analog in polymerase inhibition assays?

- Methodological Answer :

- Primer Extension Assays : Incorporate the triphosphate derivative into DNA templates using Taq polymerase. Gel electrophoresis reveals chain termination at positions complementary to bromouracil .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity () to viral polymerase, with typical ΔH values of −12 kcal/mol indicating strong hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.